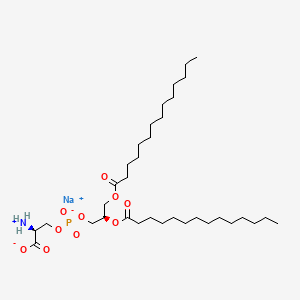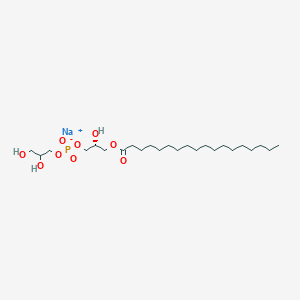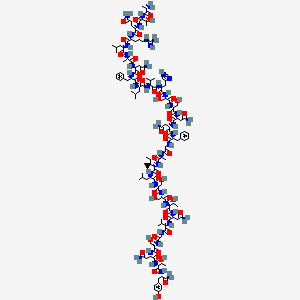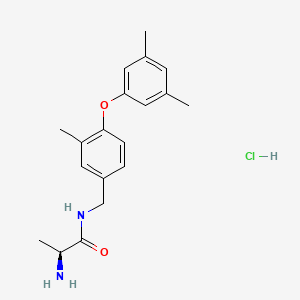
SGC2085 HCl
Vue d'ensemble
Description
SGC2085 HCl is a potent and selective inhibitor of coactivator associated arginine methyltransferase 1 (CARM1) with an IC50 of 50 nM . It is more than a hundred-fold selective over other PRMTs . The IUPAC name for this compound is (S)-2-amino-N-(4-(3,5-dimethylphenoxy)-3-methylbenzyl)propanamide hydrochloride .
Molecular Structure Analysis
The molecular weight of this compound is 348.87 . The InChI code is 1S/C19H24N2O2.ClH/c1-12-7-13(2)9-17(8-12)23-18-6-5-16(10-14(18)3)11-21-19(22)15(4)20;/h5-10,15H,11,20H2,1-4H3,(H,21,22);1H/t15-;/m0./s1 .
Chemical Reactions Analysis
This compound is a potent and selective inhibitor of CARM1 . It does not inhibit other PRMTs, with the exception of PRMT6 (IC50=5.2 μM) .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 348.87 . The chemical formula is C19H25ClN2O2 . It is stored at temperatures of -80/-20 .
Applications De Recherche Scientifique
Inhibiteur de la protéine arginine méthyltransférase 4 (PRMT4/CARM1)
SGC2085 HCl est un inhibiteur puissant et sélectif de la protéine arginine méthyltransférase 4 (PRMT4/CARM1) avec une CI50 de 50 nM . PRMT4/CARM1 est une enzyme qui joue un rôle crucial dans la régulation de l'expression des gènes, et sa dysrégulation est associée à diverses maladies, y compris le cancer .
Sélectivité par rapport aux autres protéines PRMT
This compound est sélectif pour PRMT4/CARM1 par rapport à d'autres protéines PRMT telles que PRMT8, PRMT1, PRMT3, PRMT5 et PRMT7 jusqu'à des concentrations de 50 µM et 100 µM respectivement . Cette sélectivité en fait un outil précieux pour étudier le rôle spécifique de PRMT4/CARM1 dans les processus biologiques .
Inhibition de PRMT6
Bien que this compound soit principalement un inhibiteur de PRMT4/CARM1, il inhibe également faiblement PRMT6 avec une valeur de CI50 de 5,2 µM . PRMT6 est un autre membre de la famille PRMT impliqué dans la régulation des gènes, et son inhibition pourrait avoir des implications dans l'étude de maladies comme le cancer .
Recherche biochimique
En raison de ses propriétés inhibitrices, this compound est utilisé dans la recherche biochimique pour étudier le rôle de PRMT4/CARM1 et d'autres protéines PRMT dans divers processus biologiques . Il peut aider à comprendre les mécanismes moléculaires de ces protéines et leur impact sur les fonctions cellulaires .
Développement de médicaments
Les propriétés inhibitrices de this compound contre PRMT4/CARM1 et PRMT6 en font un candidat potentiel pour le développement de médicaments
Mécanisme D'action
Target of Action
SGC2085 Hydrochloride is a potent and selective inhibitor of the coactivator associated arginine methyltransferase 1 (CARM1) with an IC50 of 50 nM . CARM1 is an important positive modulator of Wnt/β-catenin transcription and neoplastic transformation in colorectal cancer as well as a critical factor in estrogen-stimulated breast cancer growth .
Mode of Action
SGC2085 Hydrochloride interacts with its target, CARM1, by forming hydrogen bond interactions with SAM and the E444 residue of PRMT5 . This interaction inhibits the activity of CARM1, thereby preventing the methylation of its substrates .
Biochemical Pathways
The inhibition of CARM1 by SGC2085 Hydrochloride affects the Wnt/β-catenin transcription pathway and the estrogen-stimulated growth pathway . These pathways play crucial roles in colorectal cancer and breast cancer respectively .
Pharmacokinetics
It is noted that sgc2085 hydrochloride exhibits low cell permeability . This could potentially impact its bioavailability and effectiveness in vivo.
Result of Action
The inhibition of CARM1 by SGC2085 Hydrochloride results in decreased proliferation of myeloid leukemia cells in vivo . In addition, it has been observed that no cellular activity is observed for SGC2085 Hydrochloride when tested up to 10 µM (48 h exposure in HEK293 cells) .
Action Environment
It is worth noting that the compound’s low cell permeability could potentially be influenced by factors such as ph and temperature .
Orientations Futures
Protein arginine methyltransferases (PRMTs) represent an emerging target class in oncology and other disease areas . The presence of a substituent at R1 is essential for potent and selective inhibition of CARM1 . Considering its small size (MW=312.4 Da), SGC2085 has an excellent selectivity profile, which can probably be further improved by exploiting differences in the binding sites of the two enzymes outside the arginine binding pocket .
Propriétés
IUPAC Name |
(2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2.ClH/c1-12-7-13(2)9-17(8-12)23-18-6-5-16(10-14(18)3)11-21-19(22)15(4)20;/h5-10,15H,11,20H2,1-4H3,(H,21,22);1H/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGSBQJSJRLNQH-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)C(C)N)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)[C@H](C)N)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1821908-49-9 | |
| Record name | Propanamide, 2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]-, hydrochloride (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1821908-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Disodium;5-[bis[3-methyl-4-(2-sulfoethylamino)phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B593731.png)
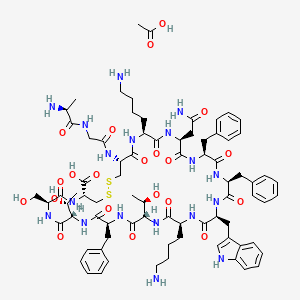

![2-methylpropyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593740.png)
![Benzoylecgonine-D3; 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-(methyl-d3)-, (1R,2R,3S,5S)-; 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-(methyl-d3)-, [1R-(exo,exo)]-; (1R,2R,3S,5S)-3-(Benzoyloxy)-8-(methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B593741.png)
![(1S,9S,10R)-4-methoxy-17-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene](/img/structure/B593743.png)
![5H-[1,4]dioxepino[5,6-c]pyridine](/img/structure/B593744.png)
